molecular formula C18H13NOS B14229232 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-83-4

2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B14229232
CAS No.: 590397-83-4
M. Wt: 291.4 g/mol
InChI Key: XMTCUMUPRQOMDN-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a benzo[g]indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carbaldehyde with an appropriate indole derivative. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: 2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carboxylic acid.

    Reduction: 2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react with nucleophiles, resulting in various biological effects. Additionally, the indole moiety may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: A related compound with similar structural features but lacking the indole moiety.

    Benzo[b]thiophene-2-carboxaldehyde: Another heterocyclic compound with a thiophene ring fused to a benzene ring.

    4-(Thiophen-2-yl)benzoic acid: A compound with a thiophene ring attached to a benzoic acid moiety.

Uniqueness

2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its combination of a thiophene ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

590397-83-4

Molecular Formula

C18H13NOS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C18H13NOS/c1-11-6-9-16(21-11)18-15(10-20)14-8-7-12-4-2-3-5-13(12)17(14)19-18/h2-10,19H,1H3

InChI Key

XMTCUMUPRQOMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

Origin of Product

United States

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